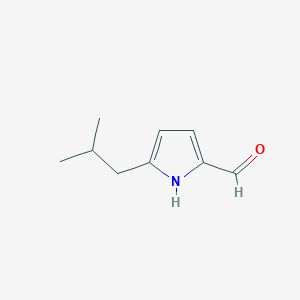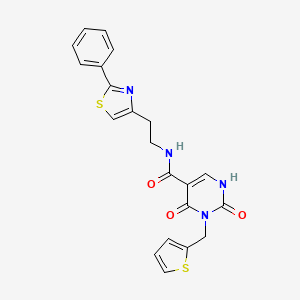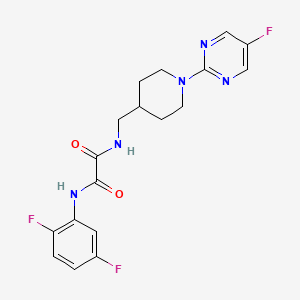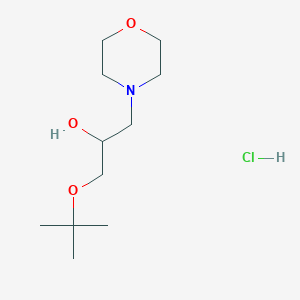
5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a 2-methylpropyl group attached to the fifth position of the pyrrole ring and an aldehyde group at the second position. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpropylamine with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation, cyclization, and oxidation to introduce the aldehyde group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, advanced catalytic systems, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(2-methylpropyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid: This compound is an oxidized form of 5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde and has similar structural features but different chemical properties.
5-(2-methylpropyl)-1H-pyrrole-2-methanol: This is a reduced form of the aldehyde compound and exhibits different reactivity and applications.
2-methyl-1H-pyrrole-3-carbaldehyde: A similar pyrrole derivative with the aldehyde group at a different position on the ring.
Uniqueness: this compound is unique due to the specific positioning of the 2-methylpropyl group and the aldehyde group on the pyrrole ring
Propiedades
IUPAC Name |
5-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)5-8-3-4-9(6-11)10-8/h3-4,6-7,10H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMZLHXTOPBJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2454692.png)
![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)
![N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2454696.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2454703.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)




